Methyl 2-{[1-(acetylamino)-2-oxo-2-(2-thienyl)ethyl]amino}benzoate
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Overview
Description
Methyl 2-{[1-(acetylamino)-2-oxo-2-(2-thienyl)ethyl]amino}benzoate is a complex organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzoic acid derivative, which is further substituted with an acetylamino group and a thienyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[1-(acetylamino)-2-oxo-2-(2-thienyl)ethyl]amino}benzoate typically involves multi-step organic reactions. One common method involves the acylation of 2-aminobenzoic acid with acetic anhydride to form N-acetyl-2-aminobenzoic acid. This intermediate is then esterified with methanol in the presence of a strong acid catalyst to yield methyl N-acetyl-2-aminobenzoate. The final step involves the coupling of this ester with 2-thienylglyoxal in the presence of a suitable base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[1-(acetylamino)-2-oxo-2-(2-thienyl)ethyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The thienyl ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetylamino moiety can be reduced to form corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Methyl 2-{[1-(acetylamino)-2-oxo-2-(2-thienyl)ethyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thienyl ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of Methyl 2-{[1-(acetylamino)-2-oxo-2-(2-thienyl)ethyl]amino}benzoate involves its interaction with specific molecular targets. The thienyl ring can interact with biological macromolecules, leading to the inhibition of key enzymes or receptors. The acetylamino group may enhance the compound’s ability to penetrate cell membranes, facilitating its intracellular effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(acetylamino)benzoate: Lacks the thienyl ring, resulting in different chemical and biological properties.
2-(Acetylamino)benzoic acid: Similar structure but without the methyl ester group.
Thienylglyoxal: Contains the thienyl ring but lacks the benzoate moiety.
Uniqueness
Methyl 2-{[1-(acetylamino)-2-oxo-2-(2-thienyl)ethyl]amino}benzoate is unique due to the combination of the benzoate, acetylamino, and thienyl groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H16N2O4S |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
methyl 2-[(1-acetamido-2-oxo-2-thiophen-2-ylethyl)amino]benzoate |
InChI |
InChI=1S/C16H16N2O4S/c1-10(19)17-15(14(20)13-8-5-9-23-13)18-12-7-4-3-6-11(12)16(21)22-2/h3-9,15,18H,1-2H3,(H,17,19) |
InChI Key |
RJHXMZXMRGWURB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C(=O)C1=CC=CS1)NC2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
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